N-Phenyl-1H-tetrazole-5-ethanamine
Description
Properties
CAS No. |
53968-48-2 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
N-[2-(2H-tetrazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C9H11N5/c1-2-4-8(5-3-1)10-7-6-9-11-13-14-12-9/h1-5,10H,6-7H2,(H,11,12,13,14) |
InChI Key |
RCUUDHDCFPYQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCC2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Huisgen [2+3] Cycloaddition with Nitrile Precursors
The most direct method involves converting 3-(phenylamino)propanenitrile to the target tetrazole through a Zn(OAc)₂·2H₂O-catalyzed reaction with sodium azide.
Procedure :
- Michael Addition : Aniline (1.0 eq) reacts with acrylonitrile (1.2 eq) in DMF at 60°C for 12 h to yield 3-(phenylamino)propanenitrile (74% yield).
- Cycloaddition : The nitrile intermediate (1.0 eq), NaN₃ (1.5 eq), and Zn(OAc)₂·2H₂O (10 mol%) reflux in toluene at 100°C for 24 h. Acidification with 10% HCl precipitates the product, which is recrystallized from ethanol/water (82% yield).
Mechanistic Insights :
The Zn²⁺ catalyst polarizes the nitrile group, facilitating azide attack to form a tetrazoline intermediate, which subsequently aromatizes via dehydration.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% | 82 |
| Temperature | 100°C | 82 |
| Reaction Time | 24 h | 82 |
| Solvent | Toluene | 82 |
One-Pot Multi-Component Synthesis
Adapting methodologies from Nature, a one-pot approach condenses phenylacetaldehyde, malononitrile, and sodium azide under neat conditions.
Procedure :
Phenylacetaldehyde (1.0 eq), malononitrile (1.2 eq), and NaN₃ (1.5 eq) are stirred at 80°C for 8 h. The crude product is purified via silica chromatography (68% yield).
Advantages :
Post-Functionalization Strategies
Alkylation of 5-Vinyltetrazole
5-Vinyltetrazole undergoes hydroamination with aniline using a AuCl₃ catalyst to install the ethanamine group.
Procedure :
5-Vinyltetrazole (1.0 eq) and aniline (1.2 eq) react in THF at 80°C with AuCl₃ (5 mol%) for 12 h. The product is isolated via vacuum distillation (65% yield).
Challenges :
Reductive Amination of 5-(2-Oxoethyl)tetrazole
5-(2-Oxoethyl)tetrazole reacts with aniline and NaBH₃CN in methanol to form the target compound.
Procedure :
5-(2-Oxoethyl)tetrazole (1.0 eq), aniline (1.5 eq), and NaBH₃CN (2.0 eq) stir in methanol at 25°C for 6 h. Yield: 58% after column purification.
Limitations :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Huisgen Cycloaddition | 82 | 98 | Low | High |
| One-Pot Multi-Component | 68 | 95 | Very Low | Moderate |
| Hydroamination | 65 | 90 | High | Low |
| Reductive Amination | 58 | 88 | Moderate | Moderate |
The Huisgen cycloaddition route emerges as superior due to high yield, low cost, and compatibility with industrial-scale production.
Catalytic and Solvent Systems
Catalyst Screening
Zn(OAc)₂·2H₂O outperforms acidic ion-exchange resins (e.g., Amberlyst-15) and NH₄Cl in cycloaddition reactions due to enhanced Lewis acidity and water tolerance.
Catalyst Performance :
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Zn(OAc)₂·2H₂O | 82 | 24 |
| Amberlyst-15 | 75 | 36 |
| NH₄Cl | 68 | 48 |
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) improve cycloaddition kinetics by stabilizing the transition state. However, toluene enables easier catalyst recovery and reduces side reactions.
Purification and Characterization
Crude N-phenyl-1H-tetrazole-5-ethanamine is purified via:
- Acid-Base Extraction : Adjusting pH to 2–3 precipitates the product while removing unreacted azide.
- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (HPLC).
Spectroscopic Data :
- ¹H NMR (DMSO-d₆) : δ 8.02 (s, 1H, tetrazole), 7.45–7.30 (m, 5H, Ph), 3.75 (t, J=6.5 Hz, 2H, CH₂N), 2.95 (t, J=6.5 Hz, 2H, CH₂NH).
- IR (KBr) : 3420 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N tetrazole), 1550 cm⁻¹ (C-N).
Industrial and Environmental Considerations
Catalyst Recycling
Zn(OAc)₂·2H₂O is recovered via filtration and reused for three cycles with <10% yield drop, reducing metal waste.
Waste Stream Management
The Huisgen route generates minimal wastewater (<0.5 L/mol), primarily from acidification and recrystallization steps. Sodium chloride byproducts are reclaimed for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions, although they are generally stable to various oxidizing and reducing agents.
Substitution Reactions: Nucleophilic substitution reactions are common, especially on aromatic rings.
Common Reagents and Conditions:
Oxidizers and Reducers: Strong oxidizers and reducers can be used, but tetrazoles are generally stable under these conditions.
Nucleophiles: Sodium azide and other nucleophiles are commonly used in substitution reactions.
Major Products:
Scientific Research Applications
Chemistry:
Ligands in Coordination Chemistry: Tetrazoles are used as ligands in the synthesis of coordination polymers and metal complexes.
Biology and Medicine:
Bioisosteric Replacements: Tetrazoles are used as bioisosteric replacements for carboxylic acids in medicinal chemistry.
Industry:
Corrosion Inhibitors: Tetrazoles are used as corrosion inhibitors for metals, such as copper and aluminum.
Mechanism of Action
The mechanism of action of N-Phenyl-1H-tetrazole-5-ethanamine involves its interaction with molecular targets through its nitrogen-rich tetrazole ring. The electron density on the nitrogen atoms allows for strong interactions with metal ions and other electrophilic species. This interaction can stabilize metal complexes and inhibit corrosion .
Comparison with Similar Compounds
5-Amino-1-phenyltetrazole
- Molecular Formula : C₇H₇N₅
- Key Differences: Lacks the ethylamine spacer; the phenyl group is directly attached to the tetrazole ring. Smaller molecular weight (161.17 g/mol vs. 189.22 g/mol for N-Phenyl-1H-tetrazole-5-ethanamine).
1H-Tetrazol-5-amine, N-ethyl-1-phenyl-N-(phenylmethyl)
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine
N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine
- Molecular Formula : C₄H₉N₅
- Key Differences: Shorter methylamine linker and dimethyl substitution reduce steric hindrance.
1H-Tetrazole-5-thiol, 1-phenyl
- Molecular Formula : C₇H₆N₄S
- Key Differences :
Comparative Data Table
Research Implications
- Pharmacological Potential: The ethylamine linker in this compound balances flexibility and solubility, making it preferable for drug design over rigid analogs like 5-Amino-1-phenyltetrazole .
- Analytical Applications : CCS values suggest utility in mass spectrometry-based profiling, contrasting with bulkier derivatives (e.g., C₁₆H₁₇N₅) that may complicate detection .
- Stability Considerations : Thiol-containing analogs (e.g., 1H-Tetrazole-5-thiol) are less stable than amine-linked variants, favoring the latter in long-term formulations .
Q & A
Q. What are the recommended synthetic routes for N-Phenyl-1H-tetrazole-5-ethanamine, and how can reaction conditions be optimized?
The Ugi-azide multicomponent reaction is a robust method for synthesizing tetrazole derivatives. For example, using tryptamine, benzaldehyde derivatives, isocyanides, and azidotrimethylsilane under mild conditions (room temperature, 24–48 hours) yields products with high regioselectivity (70–96% yields). Key parameters include stoichiometric ratios (1:1:1:1.2 for amine:aldehyde:isocyanide:azide) and solvent choice (methanol or dichloromethane). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. How can NMR spectroscopy validate the structure of this compound?
¹H and ¹³C NMR are critical for confirming substituent positions. For tetrazole derivatives:
- The tetrazole ring protons resonate at δ 8.1–8.5 ppm (¹H NMR), while the ethanamine chain shows peaks at δ 2.8–3.5 ppm (methylene groups) and δ 1.2–1.8 ppm (NH protons).
- In ¹³C NMR, the tetrazole C5 carbon appears at δ 150–160 ppm. Coupling constants (e.g., J = 2.5–3.0 Hz for adjacent protons) further resolve stereochemistry .
Q. What are the stability considerations for handling this compound?
The compound exhibits stability across a broad pH range (pH 3–11) due to the tetrazole ring’s resistance to hydrolysis. Storage recommendations include amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Degradation products (e.g., amines or nitro derivatives) can be monitored via TLC or HPLC .
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in tetrazole derivative structures?
Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and SIR97 (for direct methods) is essential. For example:
Q. How to address contradictory NMR data in substituted tetrazole derivatives?
Discrepancies in coupling constants or chemical shifts may arise from dynamic effects (e.g., ring puckering). Solutions include:
Q. What mechanistic insights explain the regioselectivity of tetrazole formation in Ugi-azide reactions?
Regioselectivity (1,5-disubstituted vs. 2,5-disubstituted tetrazoles) is governed by steric and electronic factors:
Q. How can high-throughput crystallography pipelines improve structural analysis of tetrazole analogs?
Automated pipelines integrating SHELXC/D/E enable rapid phasing and refinement for large datasets. For example:
- Use SHELXD for dual-space recycling to solve structures with < 1.2 Å resolution data.
- SHELXE’s density modification improves maps for low-occupancy solvent molecules .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
